molecular formula C15H19N3O2 B2822906 N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide CAS No. 1798760-79-8

N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B2822906
CAS No.: 1798760-79-8
M. Wt: 273.336
InChI Key: KOEKDIVICBDHJU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a cyclopentyl group, a cyclopropylmethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclopentylamine with cyanoacetic acid to form N-cyanomethyl-cyclopentylamine. This intermediate is then reacted with cyclopropylmethyl bromide to introduce the cyclopropylmethyl group. Finally, the oxazole ring is formed through a cyclization reaction involving an appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide: shares similarities with other cyano and oxazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c16-7-8-18(12-3-1-2-4-12)15(19)13-10-20-14(17-13)9-11-5-6-11/h10-12H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEKDIVICBDHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=COC(=N2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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